3-Iodo-4-chloro-1H-pyrazole

Sequential cross-coupling Orthogonal functionalization C–I vs. C–Cl chemoselectivity

3-Iodo-4-chloro-1H-pyrazole (CAS 27258-13-5; synonym 4-chloro-3-iodo-1H-pyrazole) is a dihalogenated pyrazole building block bearing iodine at the 3-position and chlorine at the 4-position of the heterocyclic ring. With molecular formula C₃H₂ClIN₂ and molecular weight 228.42 g/mol, the compound is supplied as a solid with typical commercial purity of 95% (Sigma-Aldrich/AABlocks) to 98% (Leyan).

Molecular Formula C3H2ClIN2
Molecular Weight 228.42
CAS No. 27258-13-5
Cat. No. B2572438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-4-chloro-1H-pyrazole
CAS27258-13-5
Molecular FormulaC3H2ClIN2
Molecular Weight228.42
Structural Identifiers
SMILESC1=NNC(=C1Cl)I
InChIInChI=1S/C3H2ClIN2/c4-2-1-6-7-3(2)5/h1H,(H,6,7)
InChIKeyJDOWQLJELKZSSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-4-chloro-1H-pyrazole (CAS 27258-13-5): Core Chemical Identity and Procurement-Grade Specifications


3-Iodo-4-chloro-1H-pyrazole (CAS 27258-13-5; synonym 4-chloro-3-iodo-1H-pyrazole) is a dihalogenated pyrazole building block bearing iodine at the 3-position and chlorine at the 4-position of the heterocyclic ring . With molecular formula C₃H₂ClIN₂ and molecular weight 228.42 g/mol, the compound is supplied as a solid with typical commercial purity of 95% (Sigma-Aldrich/AABlocks) to 98% (Leyan) . Its predicted pKa of 9.91 ± 0.50 and predicted boiling point of 309.7 ± 22.0 °C inform solvent selection and thermal-processing boundaries during synthesis . The compound functions primarily as a synthetic intermediate in medicinal chemistry and agrochemical research programs [1].

Why 3-Iodo-4-chloro-1H-pyrazole Cannot Be Replaced by Other Dihalopyrazoles in Multi-Step Synthesis


Dihalogenated pyrazoles are not interchangeable because the identity and position of each halogen dictate both the intrinsic reactivity order (C–I > C–Br ≫ C–Cl in oxidative addition) and the propensity for undesired dehalogenation side reactions [1]. 3-Iodo-4-chloro-1H-pyrazole occupies a specific niche: the C3–I bond enables selective Pd-catalyzed cross-coupling under mild conditions while the C4–Cl bond remains intact for a subsequent orthogonal transformation—a sequential chemoselectivity that neither the regioisomeric 3-chloro-4-iodo analogue nor the symmetric 3,4-dihalo congeners can replicate with the same fidelity [2]. Additionally, measured differences in pKa and thermal stability between iodo-, bromo-, and chloro-substituted pyrazoles directly affect reaction solvent choice, temperature tolerance, and purification strategy . The quantitative evidence below makes these distinctions explicit.

3-Iodo-4-chloro-1H-pyrazole: Head-to-Head Quantitative Differentiation Data for Procurement Decisions


Orthogonal C3–I vs. C4–Cl Reactivity Enables Sequential Cross-Coupling Without Protecting-Group Strategies

4-Chloro-5-iodopyrazoles (identical to 3-iodo-4-chloro-1H-pyrazole by tautomerism) undergo selective Sonogashira coupling exclusively at the iodine-bearing position when treated with phenylacetylene under PdCl₂(PPh₃)₂/CuI/Et₃N in DMF, leaving the chlorine substituent completely untouched for subsequent Suzuki, amination, or cyclization steps [1]. This orthogonal reactivity profile cannot be replicated by 3-chloro-4-iodo-1H-pyrazole (CAS 27258-19-1), where the iodine occupies the 4-position and the chlorine occupies the 3-position, leading to a different chemoselectivity order and different downstream intermediate architecture .

Sequential cross-coupling Orthogonal functionalization C–I vs. C–Cl chemoselectivity

Quantified Dehalogenation Propensity in Suzuki Coupling: Iodo vs. Bromo vs. Chloro Pyrazoles

Jedinák et al. (2017) performed a direct head-to-head comparison of chloro-, bromo-, and iodopyrazoles in the Suzuki–Miyaura reaction. They reported that iodo derivatives showed a markedly higher propensity for dehalogenation (reductive loss of halogen without productive C–C bond formation) compared to bromo and chloro analogues, which exhibited superior coupling outcomes due to reduced dehalogenation [1]. This finding directly informs catalyst and condition selection: users of 3-iodo-4-chloro-1H-pyrazole must employ optimized low-temperature or specifically ligand-tuned Pd systems to suppress dehalogenation, whereas the corresponding 3-bromo-4-chloro analog (CAS 27258-12-4) is intrinsically more forgiving .

Suzuki–Miyaura coupling Dehalogenation side reaction Halogen reactivity ranking

Thermal Stability Differential: 4-Iodopyrazole Core vs. 4-Chloro- and 4-Bromopyrazole Cores

A vendor technical datasheet directly comparing 4-iodopyrazole, 4-bromopyrazole, and 4-chloropyrazole reports that 4-iodopyrazole exhibits the highest thermal stability (rated 'Excellent' with stability maintained above 150 °C), whereas 4-bromopyrazole is rated 'Good' (stable up to ~120 °C) and 4-chloropyrazole is rated 'Fair' (stable up to ~80 °C) . Extrapolating this class-level trend to the dihalogenated series, 3-iodo-4-chloro-1H-pyrazole is expected to tolerate higher-temperature reaction conditions better than the fully chlorinated 3,4-dichloro-1H-pyrazole, expanding the accessible temperature window for Pd-catalyzed transformations.

Thermal stability Reaction temperature tolerance Halogen effect on pyrazole stability

Electrophilic Reactivity Hierarchy: Iodo-Substituted Pyrazoles Outperform Chloro Analogs in Electrophilic Substitution Cascades

The same vendor comparative analysis rates 4-iodopyrazole as 'High' in electrophilic reactivity, while 4-bromopyrazole is 'Moderate' and 4-chloropyrazole is 'Low' . This trend is consistent with the well-established halogen electronegativity and polarizability order (I > Br > Cl for electrophilic aromatic substitution). For 3-iodo-4-chloro-1H-pyrazole, the presence of the iodine substituent at C3 enhances the overall electrophilic reactivity of the pyrazole ring beyond what would be expected for a chloro-only or bromo-only analogue, facilitating electrophilic halogenation or nitration at the remaining free position (C5) [1].

Electrophilic reactivity Halogen effect Pyrazole functionalization

pKa Differential Between 3-Iodo-4-chloro-1H-pyrazole and 3-Bromo-4-chloro-1H-pyrazole Influences Solubility and Salt-Formation Strategy

The predicted pKa of 3-iodo-4-chloro-1H-pyrazole is 9.91 ± 0.50 , while that of the direct bromo analogue 3-bromo-4-chloro-1H-pyrazole (CAS 27258-12-4) is predicted to be 9.59 ± 0.50 . The ~0.32 unit higher pKa of the iodo compound reflects the weaker electron-withdrawing inductive effect of iodine compared to bromine, resulting in a marginally less acidic pyrazole N–H. This difference, though modest, affects the pH at which the compound partitions between aqueous and organic phases during extractive workup and can influence the selection of counterions for salt formation in pharmaceutical intermediate purification.

pKa Ionization Solubility engineering

Recommended Application Scenarios for 3-Iodo-4-chloro-1H-pyrazole Based on Quantitative Differentiation Evidence


Sequential Pd-Catalyzed C–C and C–N Bond Construction Requiring Orthogonal Halogen Reactivity

In medicinal chemistry programs synthesizing 3,4,5-trisubstituted pyrazole kinase inhibitor candidates, 3-iodo-4-chloro-1H-pyrazole serves as the scaffold of choice when the synthetic sequence requires a first cross-coupling at C3 (iodine) followed by a second coupling at C4 (chlorine). The Aksenov et al. (2011) Sonogashira precedent demonstrates selective C–I coupling with complete C–Cl retention, enabling sequential Sonogashira-then-Suzuki or Sonogashira-then-Buchwald protocols without intermediate protecting-group manipulations [1]. The isomer 3-chloro-4-iodo-1H-pyrazole (CAS 27258-19-1) would yield the opposite functionalization order, making product architecture the decisive procurement criterion.

High-Temperature (>100 °C) Cross-Coupling or Cyclization Reactions Requiring Enhanced Thermal Robustness

For transformations requiring prolonged heating above 100 °C — such as intramolecular cyclizations to form thieno[2,3-c]pyrazoles (Aksenov et al., 2011) or high-temperature Buchwald–Hartwig amidations — the iodo-substituted pyrazole core provides a wider thermal safety margin than the fully chlorinated analogue (thermal stability rated 'Excellent' >150 °C vs. 'Fair' ~80 °C) [1]. This reduces decomposition-related yield losses and simplifies purification.

Electrophilic Late-Stage Functionalization at the C5 Position

When the synthetic plan demands a third functionalization via electrophilic aromatic substitution at the remaining free C5 position of the pyrazole ring, 3-iodo-4-chloro-1H-pyrazole offers elevated electrophilic reactivity (rated 'High' for the iodo-substituted core vs. 'Low' for the chloro-only core) [1]. This can translate to shorter reaction times, lower reagent excess, and higher yields in iodination, nitration, or sulfonation steps compared to bromo- or dichloro-analogues.

Process Development Where pKa-Driven Extraction and Purification Differentials Are Exploited

The ~0.32 pKa unit difference between 3-iodo-4-chloro-1H-pyrazole (pKa 9.91) and 3-bromo-4-chloro-1H-pyrazole (pKa 9.59) creates a narrow but exploitable window for pH-controlled liquid–liquid extraction during scale-up [1]. At pH ~9.0–9.5, the bromo analogue begins to ionize appreciably while the iodo analogue remains predominantly neutral, offering a potential purification leverage point for separating unreacted starting material from product in telescoped sequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Iodo-4-chloro-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.